

In-Depth Technical Guide: Phenol, 4-[(4-aminophenyl)thio]-

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Compound of Interest

Compound Name: Phenol, 4-[(4-aminophenyl)thio]-

CAS No.: 100062-94-0

Cat. No.: B3044440

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CAS 100062-94-0 | Molecular Formula: C₁₂H₁₁NOS[1]

Executive Summary

Phenol, 4-[(4-aminophenyl)thio]- (often referred to as 4-amino-4'-hydroxydiphenyl sulfide) is a specialized, asymmetric bifunctional monomer.[1] Unlike symmetric diamines (e.g., 4,4'-ODA) or bisphenols, this compound features two distinct nucleophilic centers—a primary amine and a phenolic hydroxyl—bridged by a flexible sulfide (-S-) linkage.

This unique architecture makes it a critical intermediate in the synthesis of high-performance polymers (polyimides, polysulfones, and liquid crystalline polyesters) where it introduces controlled asymmetry, improved solubility, and specific thermal properties. In drug development, the sulfide bridge serves as a bioisostere for ether or methylene groups, offering potential as a scaffold for enzyme inhibitors.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of two benzene rings linked by a sulfur atom. One ring bears a para-amino group (electron-donating, highly nucleophilic), while the other bears a para-hydroxyl group (acidic, nucleophilic under basic conditions).

- **Sulfide Bridge (-S-):** Provides conformational flexibility compared to rigid biphenyls. It is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-), allowing for post-polymerization modification.
- **Asymmetry:** The distinct reactivity of the amine and phenol groups allows for stepwise polymerization or the synthesis of telechelic oligomers with specific end-groups.

Physicochemical Properties Table

Property	Value / Description	Note
CAS Number	100062-94-0	Distinct from the ortho-isomer (CAS 1134-94-7)
Molecular Weight	217.29 g/mol	Monoisotopic Mass: 217.056
Appearance	Off-white to pale yellow crystalline solid	Oxidizes slightly upon air exposure
Melting Point	~148–152 °C (Typical range for pure isomer)	Highly dependent on purity/recrystallization
Solubility	Soluble in DMSO, DMF, DMAc, THF; Sparingly soluble in water	Phenolic nature allows solubility in aqueous NaOH
pKa (Predicted)	~10.0 (Phenol), ~4.0 (Aniline conjugate acid)	Amphoteric character facilitates purification

Synthetic Routes & Optimization

The synthesis of CAS 100062-94-0 requires a strategy that avoids self-polymerization and ensures regioselectivity. The most robust industrial route involves a nucleophilic aromatic substitution followed by reduction.

Validated Synthesis Protocol

Step 1: Nucleophilic Substitution (S_NAr)

- Reagents: 4-Chloronitrobenzene (1.0 eq), 4-Mercaptophenol (1.05 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).
- Solvent: DMF or DMAc (Polar aprotic is essential).
- Mechanism: The thiolate anion (generated from 4-mercaptophenol) displaces the chloride on the nitrobenzene. The phenol group is protected or less reactive towards the aryl halide under these conditions compared to the thiolate.
- Intermediate: 4-[(4-nitrophenyl)thio]phenol.

Step 2: Reduction

- Reagents: H₂ (gas) + Pd/C catalyst OR Iron powder/NH₄Cl (Bechamp reduction).
- Conditions: Ethanol/Water reflux.
- Product: **Phenol, 4-[(4-aminophenyl)thio]-**.^[2]

Synthesis Workflow Diagram



Figure 1: Two-step synthetic pathway for CAS 100062-94-0 via nucleophilic aromatic substitution.

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Functional Applications

High-Performance Polymers

This monomer is a "molecular hinge" in polymer backbones.

- Polyimides: Reacting the amine group with dianhydrides (e.g., PMDA, ODPA) creates polyimides with pendant phenol groups. These phenols can be crosslinked (thermal curing) or derivatized to tune solubility.

- Polysulfones: The phenol group allows incorporation into polysulfone backbones via reaction with dichlorodiphenyl sulfone.
- Thermal Properties: The sulfide linkage improves melt processability compared to ether linkages while maintaining high thermal stability ().

Polymerization Logic Diagram

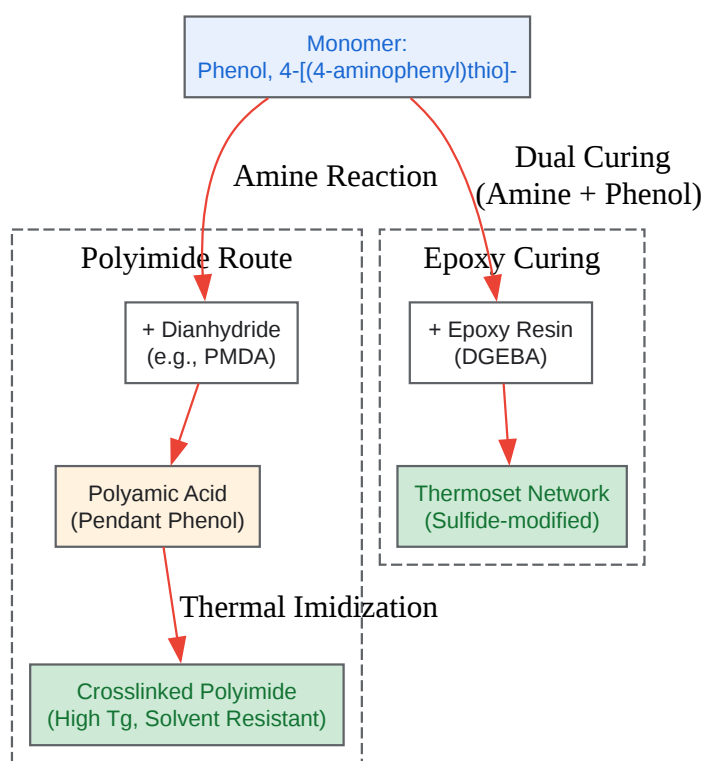


Figure 2: Divergent polymerization applications utilizing the amine and phenol functionalities.

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Experimental Protocols

Purification (Self-Validating)

Crude product often contains traces of disulfide byproducts or unreacted thiol.

- Dissolution: Dissolve crude solid in minimum hot Ethanol (95%).
- Filtration: Filter hot to remove inorganic salts (KCl from Step 1).
- Crystallization: Add warm water dropwise until turbidity persists. Cool slowly to 4°C.
- Validation:
 - TLC: Silica gel, Hexane:Ethyl Acetate (1:1). Product
 - Melting Point Check: Sharp range (e.g., 148–150°C) indicates high purity. Broad range (>5°C) indicates disulfide contamination.

Handling & Safety

- Hazards: Irritant to eyes and skin. Potential sensitizer due to the aniline moiety.
- Storage: Store under nitrogen or argon. The sulfide bridge is prone to slow oxidation to sulfoxide if exposed to air/light for prolonged periods.
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

- CymitQuimica.**Phenol, 4-[(4-aminophenyl)thio]-** Product Data (CAS 100062-94-0).[2]
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Sources

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